Mitigation of Matrix Effects in Bull Plasma, Seminal Plasma, and Urine LC‑MS/MS
In a 2022 LC‑MS/MS method validated for the quantification of tulathromycin in bull plasma, seminal plasma, and urine, the use of tulathromycin‑d7 as the internal standard mitigated the potential impacts of matrix effects, ensuring accuracy and precision within ±15% at all quality control concentrations across all three matrices [1].
| Evidence Dimension | Matrix effect mitigation (accuracy and precision) |
|---|---|
| Target Compound Data | Accuracy and precision within ±15% at all QC concentrations |
| Comparator Or Baseline | Method without deuterated internal standard (matrix effects not mitigated) |
| Quantified Difference | Method achieves regulatory‑compliant accuracy and precision (±15%) |
| Conditions | Bull plasma (0.01–1 μg/mL), seminal plasma (0.05–5 μg/mL), urine (0.1–10 μg/mL); LC‑MS/MS with BEH C18 column |
Why This Matters
This demonstrates that Tulathromycin A-d7 is essential for achieving regulatory‑grade accuracy and precision in complex biological matrices, which is a prerequisite for pharmacokinetic studies and residue depletion analysis.
- [1] Barbarossa A, et al. A single LC‑MS/MS validated method for tulathromycin quantification in plasma, seminal plasma, and urine to be applied in a pharmacokinetic study in bull. 2022. doi:10.1111/jvp.13049 View Source
